Product packaging for Hydroxyethylfurazepam glucuronide(Cat. No.:CAS No. 17617-57-1)

Hydroxyethylfurazepam glucuronide

Cat. No.: B12762818
CAS No.: 17617-57-1
M. Wt: 508.9 g/mol
InChI Key: UTAZGQSBKFIKFR-KHYDEXNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxyethylfurazepam glucuronide (CID 14324838) is a glucuronidated metabolite with the molecular formula C23H22ClFN2O8 . Glucuronides are substances produced when glucuronic acid is linked to another compound via a glycosidic bond . This conjugation process, known as glucuronidation, is a primary mechanism animals use to increase the water solubility of drugs, toxins, and other substances, thereby facilitating their excretion via the kidneys . The formation and study of drug glucuronides like this compound are crucial in pharmaceutical and forensic research. Analyzing such metabolites allows researchers to understand drug metabolism pathways, identify biomarkers of drug exposure, and investigate potential accumulation in tissues during long-term therapy . Furthermore, glucuronide metabolites can sometimes be pharmacologically active or be hydrolyzed back to the parent drug by the enzyme β-glucuronidase in various tissues, which can locally modify a drug's disposition and effects . In research settings, glucuronide metabolites are also pivotal in developing advanced antibody-directed enzyme prodrug therapy (ADEPT) approaches for targeted cancer treatment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22ClFN2O8 B12762818 Hydroxyethylfurazepam glucuronide CAS No. 17617-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17617-57-1

Molecular Formula

C23H22ClFN2O8

Molecular Weight

508.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H22ClFN2O8/c24-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)25)26-10-16(28)27(15)7-8-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-6,9,18-21,23,29-31H,7-8,10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1

InChI Key

UTAZGQSBKFIKFR-KHYDEXNFSA-N

Isomeric SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCOC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

The Metabolite: Hydroxyethylfurazepam Glucuronide

Identification as a Glucuronide Conjugate

This compound is classified as a Phase II metabolite. This stage of drug metabolism typically involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion from the body. In this case, the precursor compound, hydroxyethylfurazepam, undergoes conjugation with glucuronic acid. tandfonline.comwikipedia.org This process, known as glucuronidation, is a major pathway for the detoxification and elimination of many drugs and xenobiotics. tandfonline.comwikipedia.org The resulting this compound is a more polar, water-soluble compound that can be efficiently eliminated from the body, primarily through urine. drugbank.com

The chemical linkage in this compound is an O-glucuronide, indicating that the glucuronic acid molecule is attached to a hydroxyl (-OH) group on the hydroxyethylfurazepam molecule. This attachment is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). tandfonline.com

Precursor Compounds and Metabolic Pathways Leading to this compound

The formation of this compound is a multi-step process that begins with the administration of the parent drug, flurazepam.

Relationship to Furazepam Biotransformation

Flurazepam itself does not directly form a glucuronide conjugate. Instead, it first undergoes extensive Phase I metabolism in the liver. wikipedia.orgnih.gov These initial biotransformation reactions involve oxidation, specifically N-dealkylation and aliphatic hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org

Two major active metabolites are formed from flurazepam:

N-desalkylflurazepam (norflurazepam): This long-acting metabolite is formed through the removal of the diethylaminoethyl side chain at the N-1 position. wikipedia.orgwikipedia.org

Hydroxyethylflurazepam (B1201915): This is the direct precursor to the glucuronide conjugate and is formed by hydroxylation of the ethyl side chain. drugbank.comnih.gov

Following their formation, these Phase I metabolites, which are often still pharmacologically active, can then undergo Phase II conjugation. pharmgkb.org

A study involving the incubation of flurazepam with pooled human hepatocytes identified several metabolites, providing insight into its biotransformation. The table below summarizes the key metabolites detected.

Parent CompoundMetaboliteMetabolic Pathway
FlurazepamN-desalkylflurazepamN-dealkylation
FlurazepamHydroxyethylflurazepamAliphatic Hydroxylation
FlurazepamFlurazepam-N-desethylN-de-ethylation
FlurazepamFlurazepam-N-didesethylN-di-de-ethylation
FlurazepamHydroxy-methoxy-flurazepamHydroxylation and Methylation
FlurazepamFlurazepam-N-desethyl-hydroxyN-de-ethylation and Hydroxylation
Data derived from a study on the metabolism of flurazepam in human hepatocytes. rti.org

Specificity within Benzodiazepine Conjugation Pathways

The metabolic pathway of furazepam, involving initial Phase I oxidation followed by Phase II glucuronidation, is characteristic of many benzodiazepines, including diazepam and clonazepam. pharmgkb.org This contrasts with another subgroup of benzodiazepines, often remembered by the mnemonic "LOT" (Lorazepam, Oxazepam, and Temazepam), which possess a hydroxyl group in their original structure. This structural feature allows them to bypass Phase I metabolism and undergo direct glucuronidation. droracle.ai

Therefore, the formation of this compound is a specific consequence of the initial biotransformation of flurazepam, which introduces the necessary hydroxyl group for conjugation. This two-step metabolic process is a key differentiator from benzodiazepines that are cleared primarily by direct glucuronidation.

Substrate Characteristics for Glucuronidation

The primary requirement for a compound to undergo glucuronidation is the presence of a suitable functional group to which glucuronic acid can be attached. These "acceptor" groups are typically nucleophilic and include hydroxyls, phenols, carboxylic acids, amines, and thiols.

In the case of hydroxyethylfurazepam, the key structural feature that makes it a substrate for UGT enzymes is the hydroxyl (-OH) group on the ethyl side chain, which was introduced during Phase I metabolism. This hydroxyl group serves as the site for the O-glucuronidation reaction.

While the specific UGT isoenzymes responsible for the glucuronidation of hydroxyethylfurazepam have not been definitively identified in the reviewed literature, it is known that various UGTs, particularly from the UGT1A and UGT2B families, are involved in the glucuronidation of other hydroxylated benzodiazepines. For instance, UGT2B7, UGT1A9, and UGT2B15 are known to be involved in the glucuronidation of oxazepam, another 3-hydroxy benzodiazepine. pharmgkb.orgdroracle.ai It is plausible that one or more of these enzymes also catalyze the conjugation of hydroxyethylfurazepam.

Enzymology of Hydroxyethylfurazepam Glucuronide Formation

Characterization of UDP-Glucuronosyltransferase (UGT) Isoform Involvement

There is currently no scientific literature available that identifies the specific UGT isoforms responsible for the glucuronidation of hydroxyethylfurazepam. While studies have identified UGT enzymes for other benzodiazepines, this information cannot be extrapolated to hydroxyethylfurazepam with scientific certainty. pharmgkb.org

Due to the lack of identification of the specific UGT isoforms involved, no kinetic analysis, including the determination of Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), or intrinsic clearance (Clint), has been reported for the formation of hydroxyethylfurazepam glucuronide.

No data available.

No data available.

No data available.

Kinetic Analysis of UGT-Mediated Glucuronidation

In Vitro Metabolic Stability and Glucuronidation Rates in Tissue Preparations

Specific data on the in vitro metabolic stability and glucuronidation rates of hydroxyethylfurazepam in human tissue preparations such as liver or intestinal microsomes are not available in the current body of scientific literature. While general methodologies for such assays are well-established, their specific application to hydroxyethylfurazepam has not been documented. nih.govnih.govresearchgate.net

Human Liver Microsomal Kinetics

The study of drug metabolism kinetics within human liver microsomes (HLMs) is fundamental to understanding the efficiency of metabolic pathways. HLMs contain a rich complement of drug-metabolizing enzymes, including UGTs, making them an excellent in vitro model. nih.govnih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are determined to characterize the enzyme-substrate interaction. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate, while Vmax defines the maximum rate of the reaction. researchgate.net

For the glucuronidation of benzodiazepines, these values can vary significantly. For instance, studies on the enantiomers of lorazepam in HLMs have determined Km and Vmax values, providing insight into their specific metabolic rates. pharmgkb.org While it is established that hydroxyethylfurazepam undergoes extensive glucuronidation, specific kinetic values (Km and Vmax) for the formation of this compound in human liver microsomes are not prominently reported in the scientific literature. However, the process is known to be efficient, as conjugated N1-hydroxyethyl-flurazepam is the major metabolite found in urine, accounting for 22% to 55% of the administered flurazepam dose. fda.gov

Recombinant UGT Enzyme Activity

To pinpoint the specific enzymes responsible for a metabolic reaction, researchers utilize recombinant UGT enzymes expressed in cell lines. nih.govnih.gov This technique allows for the screening of individual UGT isoforms to determine their catalytic activity towards a specific substrate. The UGT superfamily in humans includes several isoforms, with the UGT1A and UGT2B subfamilies being the most important for drug metabolism. nih.govgenesight.com

Studies on various benzodiazepines have identified several key UGT isoforms involved in their glucuronidation. For example, UGT2B15 is primarily responsible for the glucuronidation of S-oxazepam, while UGT2B7 and UGT1A9 catalyze the conjugation of R-oxazepam. nih.gov Midazolam's N-glucuronidation is catalyzed by UGT1A4. nih.gov Although hydroxyethylfurazepam is a known substrate for glucuronidation, specific studies utilizing a panel of recombinant UGT enzymes to definitively identify the isoforms responsible for its conjugation have not been identified in the reviewed literature. Based on the metabolism of structurally similar benzodiazepines, isoforms such as UGT1A4, UGT1A9, UGT2B7, and UGT2B15 are plausible candidates.

Table 1: UGT Isoforms Involved in the Glucuronidation of Various Benzodiazepines This table summarizes findings for several benzodiazepines to provide context on the enzymes typically involved in this metabolic pathway.

Benzodiazepine (B76468) Major UGT Isoform(s) Involved Reference
Lorazepam UGT2B15, UGT2B7 nih.govgenomind.com
Oxazepam UGT2B15, UGT2B7, UGT1A9 nih.govnih.gov
Midazolam UGT1A4 nih.gov

Molecular and Genetic Factors Influencing Glucuronidation Activity

The efficiency of hydroxyethylfurazepam glucuronidation is not uniform across all individuals. This variability can be attributed to molecular and genetic factors that control the expression and function of UGT enzymes.

UGT Gene Expression and Regulation

The expression of UGT genes is a regulated process influenced by various factors, including genetic makeup, exposure to certain drugs, and physiological conditions. scispace.com The UGT1A and UGT2B genes are primarily expressed in the liver, the main site of drug metabolism, but also in extrahepatic tissues like the gastrointestinal tract. nih.govgenesight.com Gene expression can be induced or inhibited by certain compounds, leading to changes in metabolic capacity. For instance, some drugs can increase the transcription of UGT genes, leading to higher enzyme levels and faster metabolism of substrates. This regulation occurs through nuclear receptors that, when activated, bind to the promoter regions of UGT genes and enhance their transcription. Understanding these regulatory pathways is crucial for predicting drug-drug interactions and metabolic variability.

Impact of Genetic Polymorphisms on this compound Formation

Genetic polymorphisms—variations in the DNA sequence of a gene—are a major source of interindividual differences in drug metabolism. Polymorphisms in UGT genes can lead to the production of enzymes with altered activity, ranging from no activity to increased activity compared to the wild-type enzyme. nih.govnih.gov

Significant polymorphisms have been identified in several UGT genes that metabolize benzodiazepines. A well-studied example is the UGT2B152 polymorphism. This variant results in an enzyme with decreased activity and is associated with reduced clearance of lorazepam and oxazepam. nih.govgenomind.com Individuals who are homozygous for the UGT2B152 allele exhibit significantly lower systemic clearance of lorazepam compared to those with the wild-type genotype. genomind.com Given that oxazepam is an active metabolite of other benzodiazepines like diazepam, this polymorphism can have cascading effects on their metabolic profiles. nih.gov

While direct studies linking specific UGT polymorphisms to altered formation of this compound are not available, it is highly probable that such relationships exist. Genetic variations in the UGT isoforms responsible for its formation would be expected to contribute to the observed variability in flurazepam metabolism and response among individuals.

Table 2: Effect of Common UGT Polymorphisms on Benzodiazepine Metabolism This table highlights known associations between UGT gene variants and the metabolism of specific benzodiazepines, illustrating the potential impact of genetics on this class of drugs.

UGT Gene Polymorphism Effect on Enzyme Activity Affected Benzodiazepine(s) Clinical Implication Reference
UGT2B152 Decreased Lorazepam, Oxazepam Reduced clearance, increased plasma levels nih.govgenomind.com

Analytical Methodologies for Hydroxyethylfurazepam Glucuronide Research

Sample Preparation Techniques for Glucuronide Analysis

Prior to instrumental analysis, biological samples containing hydroxyethylfurazepam glucuronide must undergo rigorous preparation to isolate and enrich the analyte, while removing interfering substances. pjoes.commdpi.comlcms.cz

Enzymatic Hydrolysis Using Beta-Glucuronidase

Glucuronidation is a major metabolic pathway for many drugs, including benzodiazepines, resulting in the formation of more water-soluble glucuronide conjugates that are readily excreted. evitachem.comsigmaaldrich.comcovachem.com To analyze the parent drug or its primary metabolites, enzymatic hydrolysis is often employed to cleave the glucuronic acid moiety. sigmaaldrich.comscirp.org Beta-glucuronidase is the enzyme of choice for this purpose, effectively breaking the bond between hydroxyethylfurazepam and glucuronic acid. sigmaaldrich.comcovachem.com

This enzymatic reaction is critical for improving the detection of benzodiazepines and their metabolites, as only trace amounts of the parent compounds may be present in biological fluids like urine. scirp.orgnih.gov The efficiency of the hydrolysis can be influenced by factors such as the source of the β-glucuronidase (e.g., from E. coli, limpets, or recombinant sources), incubation time, temperature, and pH. sigmaaldrich.comnih.govnih.gov For instance, some studies have shown that recombinant β-glucuronidases can achieve rapid hydrolysis at room temperature, significantly reducing processing time compared to traditional methods that require elevated temperatures. nih.govnih.gov

Table 1: Comparison of Beta-Glucuronidase Sources for Hydrolysis

Enzyme SourceOptimal TemperatureIncubation TimeKey Characteristics
Abalone65°C30 minutesTraditional source, effective but requires heat. nih.gov
Recombinant (IMCSzyme™)Room Temperature5 minutesRapid hydrolysis without the need for heat activation. nih.gov
Helix pomatia40-55°CUp to 24 hoursLower efficiency, requires longer incubation. nih.gov
Recombinant (B-One™)20-55°C5 minutesEfficient hydrolysis for a broad range of glucuronides. nih.gov
Recombinant (BGTurbo™)20-55°C5-60 minutesEfficiency varies among different analytes. nih.gov

Solid-Phase Extraction (SPE) for Isolation and Enrichment

Following enzymatic hydrolysis, or for the direct analysis of the glucuronide, solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration. pjoes.comsigmaaldrich.com SPE separates compounds from a mixture based on their physical and chemical properties. lcms.cz The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). pjoes.com The target analyte, in this case, hydroxyethylfurazepam or its glucuronide, is retained on the sorbent while impurities are washed away. researchgate.net The purified analyte is then eluted with a suitable solvent. pjoes.com

The choice of SPE sorbent is crucial and depends on the properties of the analyte and the sample matrix. researchgate.net For benzodiazepines and their metabolites, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are commonly used. nih.govsigmaaldrich.com The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net Automation of the SPE process can improve throughput and reproducibility. gilson.com

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other compounds in the prepared sample before detection.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a modern evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity. nih.gov The enhanced separation efficiency of UHPLC is particularly advantageous for complex biological samples. nih.gov In the analysis of benzodiazepines and their metabolites, UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has become a powerful tool, allowing for the rapid and sensitive quantification of multiple analytes in a single run. sigmaaldrich.comnih.gov For instance, a UHPLC-MS/MS method has been developed for the simultaneous determination of endogenous GHB and its glucuronide in nails, demonstrating the technique's capability in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC remains a robust and widely used technique for the separation of drug metabolites. evitachem.comnih.gov Similar to UHPLC, HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. sigmaaldrich.com HPLC methods have been successfully developed for the analysis of various glucuronide conjugates, including those of benzodiazepines. nih.govnih.gov The choice of the stationary phase, mobile phase composition, and gradient elution program are critical parameters that are optimized to achieve the desired separation. nih.gov For example, a sensitive HPLC method with fluorescence detection was developed for the determination of SN-38 glucuronide in human liver microsomes. nih.gov

Table 2: Comparison of Chromatographic Techniques

TechniqueParticle SizeKey AdvantagesTypical Application
UHPLC < 2 µmHigher resolution, faster analysis, increased sensitivity. nih.govAnalysis of complex biological samples, high-throughput screening. sigmaaldrich.comnih.gov
HPLC 3-5 µmRobust, widely available, suitable for routine analysis. evitachem.comnih.govQuantification of drug metabolites in various matrices. nih.govnih.gov

Mass Spectrometry-Based Detection and Structural Characterization

Mass spectrometry (MS) is the definitive technique for the detection and structural elucidation of this compound. evitachem.comstanford.edu When coupled with a chromatographic system (LC-MS), it provides both retention time and mass-to-charge ratio information, leading to highly specific and sensitive identification and quantification. nih.govnih.gov

Tandem mass spectrometry (MS/MS) further enhances structural characterization by fragmenting the parent ion and analyzing the resulting product ions. nih.govpsu.edu This fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity of the compound. sciex.com For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed in the MS/MS spectrum, which can be used as a diagnostic tool for their identification. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, further aiding in its identification. mdpi.com Advanced fragmentation techniques, such as electron activated dissociation (EAD), can provide even more detailed structural information, helping to pinpoint the exact site of glucuronidation on the molecule. sciex.com

Table 3: Mass Spectrometry Techniques for Glucuronide Analysis

TechniqueInformation ProvidedKey Advantages
LC-MS Retention time and mass-to-charge ratio. nih.govnih.govHigh specificity and sensitivity. nih.govnih.gov
LC-MS/MS Fragmentation pattern of the parent ion. nih.govpsu.eduConfirmatory identification and structural information. sciex.com
LC-HRMS Highly accurate mass measurements. mdpi.comDetermination of elemental composition. mdpi.com
EAD Detailed fragmentation for site-specific characterization. sciex.comPinpointing the location of glucuronide conjugation. sciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification and identification of drug metabolites in biological matrices. This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of substances like this compound in complex samples such as urine and plasma.

The methodology involves the separation of the analyte from other matrix components using liquid chromatography, followed by its ionization and detection by a mass spectrometer. The specificity of LC-MS/MS is achieved through the selection of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).

While specific MRM transitions for this compound are not widely published in readily accessible literature, the general principle involves the selection of the protonated molecule [M+H]⁺ of the glucuronide as the precursor ion. This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The selection of a specific product ion allows for highly selective detection and quantification.

Table 1: Illustrative LC-MS/MS Parameters for Benzodiazepine (B76468) Glucuronide Analysis

ParameterTypical Conditions
Chromatographic Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A time-programmed gradient from a low to high percentage of organic phase (B)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

Note: This table represents typical conditions for the analysis of benzodiazepine glucuronides and may require optimization for the specific analysis of this compound.

Advanced Fragmentation Techniques for Metabolite Identification (e.g., Electron Activated Dissociation, EAD)

The structural elucidation of metabolites often requires more than standard collision-induced dissociation (CID) used in routine LC-MS/MS analysis. Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can provide more detailed structural information. EAD is a non-ergodic fragmentation method that can cleave bonds that are not typically broken by CID, offering complementary fragmentation patterns.

For glucuronide conjugates, EAD can be particularly useful in preserving the fragile glycosidic bond while inducing fragmentation of the aglycone (the drug molecule). This can help to pinpoint the site of glucuronidation on the parent drug. While the specific application of EAD to this compound is not extensively documented in public-facing research, its utility for similar glucuronidated metabolites suggests it would be a powerful tool for its detailed structural characterization. The fragmentation patterns obtained through EAD could definitively confirm the structure of the metabolite and differentiate it from potential isomers.

Spectroscopic Approaches in Glucuronide Detection (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including drug metabolites. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

In the context of this compound, NMR spectroscopy can be used to definitively confirm the structure of the isolated metabolite. Research has documented the isolation of this compound, where its structure was confirmed using techniques including NMR. dss.go.th The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide key information. For instance, the chemical shifts and coupling constants of the protons on the glucuronic acid moiety and the hydroxyethylflurazepam (B1201915) portion of the molecule would allow for the unambiguous assignment of the entire molecular structure.

Synthetic Chemistry and Biotransformation Approaches for Hydroxyethylfurazepam Glucuronide

Chemical Synthesis Strategies for Glucuronide Conjugates

The laboratory synthesis of glucuronides is often complex and requires multi-step procedures. rsc.org

Methodological Challenges in Glucuronide Synthesis

The chemical synthesis of glucuronide conjugates is fraught with difficulties. These multi-step, laborious routes often involve the use of protective groups. rsc.org A universal methodology for chemical glucuronidation is lacking, and the process requires tedious optimization for each specific drug, even within the same class of molecules. rsc.orgau.dk Key challenges include finding the right conditions for coupling the activated glucuronide moiety with the substrate and the subsequent mild removal of protecting groups while retaining the glucuronide structure. symeres.com Careful chromatography is also necessary to obtain the final product in high purity. symeres.com For instance, the synthesis of O-aryl glucuronides can be particularly challenging. au.dk

Development of Universal Synthetic Routes (e.g., Extended Scaffold Glucuronides)

To address the challenges of traditional glucuronide synthesis, researchers have developed modular methodologies. One such approach is the use of "extended scaffold glucuronides," which incorporate a self-immolative linker (SIL). rsc.orgau.dkrsc.org This strategy makes the most synthetically demanding step, the glucuronidation, universal. rsc.orgau.dk The glucuronidation is performed with a high yield on a precursor substrate (the SIL), and the subsequent conjugation of the drug proceeds via less demanding chemical reactions. rsc.orgau.dkrsc.org This method has been shown to be effective for the synthesis of O-aryl glucuronide prodrugs, with glucuronidation yields remaining virtually constant across a range of phenol (B47542) pKa values. au.dk

Microbial Biotransformation for Glucuronide Production

Microbial biotransformation offers a valuable alternative to chemical synthesis for producing drug metabolites, including glucuronides. hyphadiscovery.comresearchgate.net This method can be particularly useful for generating glucuronides that result from sequential reactions, such as hydroxylation followed by O-glucuronidation. hyphadiscovery.com Various microorganisms, including filamentous fungi like Cunninghamella species, are known to mimic mammalian drug metabolism and can be employed to produce hard-to-synthesize metabolites. researchgate.net

A typical workflow involves screening a panel of microbes for their ability to form the desired glucuronide, followed by scaling up the fermentation of the most efficient strain to produce sufficient quantities of the metabolite for further studies. researchgate.nethyphadiscovery.com For example, microbial biotransformation has been successfully used to produce an O-glucuronide of MK-8666, where chemical synthesis of the tertiary alcohol was challenging due to steric hindrance. hyphadiscovery.com In another instance, nearly 100% of praliciguat (B610188) was biotransformed to a single O-glucuronide by an actinomycete strain, yielding significant quantities of the purified metabolite. hyphadiscovery.com

In Vitro Enzymatic Synthesis Using Isolated UGTs

In vitro enzymatic synthesis using isolated Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) provides a highly specific method for producing glucuronides. evitachem.comnih.gov UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. frontiersin.orgnih.govresearchgate.net This reaction is a primary pathway in the phase II metabolism of many drugs and other xenobiotics. hyphadiscovery.comfrontiersin.org

Preclinical Disposition and Pharmacokinetics of Hydroxyethylfurazepam Glucuronide in Vitro/ex Vivo Studies

In Vitro Disposition Studies in Isolated Biological Systems (e.g., Hepatocytes, Microsomes, S9 fractions)

In vitro models are essential tools for investigating the metabolic pathways of drug compounds. These systems, which include isolated hepatocytes, liver microsomes, and S9 fractions, allow for the characterization of metabolic stability and the identification of metabolic enzymes involved in a compound's biotransformation.

Hepatocytes : As the primary site of drug metabolism in the body, isolated hepatocytes provide a comprehensive in vitro system that contains a full complement of both Phase I and Phase II metabolic enzymes. nih.gov Studies using hepatocytes can offer a more complete picture of a compound's metabolic profile, closely representing the in vivo liver environment. nih.gov

Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are enriched in Phase I cytochrome P450 (CYP) enzymes and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govthermofisher.com Human liver microsomes (HLM) are a standard tool for assessing the potential for drug-drug interactions and for characterizing the kinetics of specific metabolic pathways. thermofisher.comnih.gov However, their enzymatic makeup is limited compared to hepatocytes, primarily focusing on microsomal enzymes. nih.gov

S9 Fractions : The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate. nih.gov This fraction contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile than microsomes alone and including important Phase II enzymes like sulfotransferases (SULTs). nih.govuni-regensburg.de S9 fractions are considered a cost-effective and efficient screening tool that provides data quality comparable to hepatocytes for many applications. nih.govresearchgate.net Research has shown that for many compounds, liver S9 and hepatocyte stability assays yield similar results. nih.gov

The selection of the in vitro system depends on the specific research question. For instance, while microsomes are suitable for studying CYP-mediated metabolism, S9 fractions or hepatocytes are necessary to investigate pathways involving cytosolic enzymes. nih.govuni-regensburg.de The glucuronidation of a compound like hydroxyethylfurazepam would be readily studied in all three systems, as UGTs are present in the microsomal fraction and thus also in S9 fractions and hepatocytes. nih.gov

Table 1: Comparison of In Vitro Liver Systems for Metabolic Studies

Feature Liver Microsomes Liver S9 Fractions Hepatocytes
Enzyme Complement Primarily Phase I (CYPs) and some Phase II (UGTs) enzymes of the endoplasmic reticulum. nih.govnih.govthermofisher.com Contains both microsomal and cytosolic enzymes (Phase I and a broader range of Phase II enzymes). nih.govuni-regensburg.de Contains a full complement of Phase I and Phase II metabolic enzymes in their natural cellular environment. nih.gov
Cellular Integrity Vesicles of the endoplasmic reticulum. Subcellular fraction, no intact cells. Intact, viable cells.
Cost & Labor Relatively inexpensive and easy to use. nih.gov Relatively inexpensive and easy to use. nih.gov More expensive and labor-intensive. nih.gov
Throughput Amenable to high-throughput automation. nih.gov Amenable to high-throughput automation. nih.gov Not easily automatable. nih.gov

Comparative Glucuronidation Across Animal Species (e.g., Rodent, Non-Rodent Models)

Significant species differences in drug metabolism are a well-documented phenomenon. Therefore, comparing the glucuronidation of hydroxyethylfurazepam across various preclinical animal models is crucial for selecting the most appropriate species for further non-clinical testing and for extrapolating the data to humans.

Studies have demonstrated that the rate and profile of glucuronidation can vary substantially between species such as rats, mice, dogs, and monkeys. mdpi.comnih.govmdpi.com For example, research on diclofenac (B195802) revealed that the intrinsic clearance (Clint) of its glucuronidation was fastest in dog liver microsomes compared to those of rats, mice, monkeys, and humans. mdpi.com In contrast, for ezetimibe, the Clint of glucuronidation in intestinal microsomes was highest in mice, followed by dogs, humans, rats, and monkeys. mdpi.com

These species-dependent differences in glucuronidation are often attributed to variations in the expression and activity of UGT enzyme isoforms. mdpi.com For instance, in the case of resveratrol, human and dog liver microsomes produced two major glucuronide metabolites, while rodent microsomes almost exclusively formed one of them. nih.gov Such findings underscore the importance of conducting comparative studies to identify an animal model whose metabolic profile for hydroxyethylfurazepam most closely resembles that of humans. The dog has been suggested as a suitable model for humans in some glucuronidation studies. nih.gov

Table 2: Illustrative Species Differences in Glucuronidation of Model Compounds

Compound Species with Highest Glucuronidation Rate (Liver Microsomes) Species with Lowest Glucuronidation Rate (Liver Microsomes) Key Findings
Diclofenac Dog mdpi.com - Significant species differences in glucuronidation kinetics were observed. mdpi.com
Ezetimibe Mouse (Intestinal Microsomes) mdpi.com Monkey (Intestinal Microsomes) mdpi.com Intestinal glucuronidation rates varied significantly across species. mdpi.com
Resveratrol Mouse, Rat nih.gov Human, Dog nih.gov Different glucuronide metabolite profiles were observed between rodents and primates/dogs. nih.gov
Ethanol Treeshrew, Rat nih.gov Human nih.gov Glucuronidation activity was markedly higher in treeshrews and rats compared to humans. nih.gov

Influence of Biological Variables on Glucuronidation in Preclinical Models

Biological variables such as sex and age can significantly impact drug metabolism, including glucuronidation. Investigating these factors in preclinical models is essential for understanding potential sources of variability in drug disposition.

Sex-related differences in drug pharmacokinetics are increasingly recognized as an important consideration in drug development. researchgate.netucl.ac.uk These differences can arise from hormonal regulation of drug-metabolizing enzymes and transporters. researchgate.net In preclinical studies, it is not uncommon to observe sex-specific differences in drug metabolism. ucl.ac.uk

For example, a study using paracetamol as a model substrate in rat liver fractions found that glucuronidation was more rapid in females, while sulphation was faster in males. nih.gov The inclusion of both male and female animals in preclinical studies is now encouraged by regulatory bodies and scientific journals to ensure that results are more robust and generalizable. nih.gov The influence of sex on the expression of drug transporters has also been reported, which can further contribute to sex-specific differences in drug disposition. researchgate.net

The age of an animal can also influence its metabolic capacity. However, the impact of age on glucuronidation appears to be compound- and species-dependent. In the previously mentioned study with paracetamol in rats, age was not found to be a determinant of either glucuronidation or sulphation in either sex. nih.gov

Conversely, other research has highlighted the importance of considering age as a biological variable in preclinical models, particularly for age-related diseases. nih.gov The expression of certain drug transporters has been shown to vary with age, which could indirectly affect the disposition of glucuronide metabolites. researchgate.net Therefore, while not always a significant factor for glucuronidation, the potential for age-related variability should be considered in the design of preclinical studies.

Bioanalytical Quantification and Metabolite Profiling in Preclinical Samples (e.g., Urine, Bile, Tissue Homogenates)

Accurate and sensitive bioanalytical methods are fundamental for the quantification of hydroxyethylfurazepam and its glucuronide metabolite in various biological matrices obtained from preclinical studies. These matrices, which include urine, bile, and tissue homogenates, provide a comprehensive view of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed for the quantification of drugs and their metabolites due to their high selectivity and sensitivity. Metabolite profiling studies aim to identify all major and minor metabolites of a parent drug. This is crucial for understanding the complete metabolic fate of the compound and for identifying any potentially active or reactive metabolites.

In preclinical models, the analysis of bile is particularly important for compounds that undergo significant biliary excretion, which is often the case for glucuronide conjugates. nih.gov Urine analysis provides information on the extent of renal elimination of the parent drug and its metabolites. Tissue homogenates can reveal the distribution of the compound and its metabolites in various organs. The data generated from these analyses are essential for constructing a complete pharmacokinetic profile of hydroxyethylfurazepam glucuronide in preclinical species.

Q & A

Q. What analytical methods are recommended for detecting Hydroxyethylfurazepam glucuronide in biological matrices?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized gradient conditions and internal standards. For example, validated protocols for ethyl glucuronide (EtG) analysis in urine (Table 1 in ) and morphine glucuronides in blood provide methodological frameworks. Key considerations include:

  • Sample preparation : Solid-phase extraction (SPE) may require optimization to retain polar glucuronides, as unmodified protocols risk analyte loss during wash steps .
  • Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns to resolve glucuronides from matrix interferences .
  • Validation : Include parameters like limit of quantification (LOQ), matrix effects, and recovery rates, as demonstrated in EtG studies (Table 3 in ).

Q. What metabolic pathways and enzymes are involved in this compound formation?

Glucuronidation is typically mediated by UDP-glucuronosyltransferases (UGTs) , particularly isoforms UGT1A1, UGT2B7, and UGT2B15, based on analogous benzodiazepine metabolism . Methodological steps to identify responsible isoforms include:

  • Recombinant enzyme assays : Incubate Hydroxyethylfurazepam with human recombinant UGTs and quantify glucuronide formation via LC-MS/MS .
  • Kinetic studies : Measure Michaelis-Menten constants (Km, Vmax) using liver microsomes or hepatocytes .
  • Inhibition studies : Use isoform-specific inhibitors (e.g., bilirubin for UGT1A1) to confirm enzyme contributions .

Q. How can researchers synthesize and characterize this compound for use as a reference standard?

Synthesis typically involves enzymatic glucuronidation using liver microsomes or recombinant UGTs, followed by purification. For characterization:

  • Nuclear magnetic resonance (NMR) : Confirm structural integrity via 1^1H and 13^13C NMR, as applied to quercetin glucuronides .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., m/z transitions for SN-38 glucuronide in ).
  • Purity assessment : Use HPLC with diode-array detection (DAD) to ensure >95% purity, as in bezafibrate acyl glucuronide protocols .

Advanced Research Questions

Q. How can pharmacokinetic modeling address variability in this compound exposure across populations?

Population pharmacokinetic (PopPK) models should account for:

  • CYP phenotype influence : Diazepam studies show unadjusted CYP phenotypes increase inter-individual variability in glucuronide pharmacokinetics . Incorporate genotyping data for CYP2C19 and CYP3A4.
  • Renal/hepatic function : Adjust for creatinine clearance (e.g., urinary glucuronide correction in ) and hepatic transporter activity (e.g., OATP1B1/3 impacts on SN-38 glucuronide ).
  • Non-linear mixed-effects modeling (NONMEM) : Use sparse sampling designs, as in diazepam metabolite studies (n=28 volunteers) .

Q. What experimental strategies resolve discrepancies in glucuronide quantification between LC-MS/MS and immunoassays?

Discrepancies often arise from cross-reactivity in immunoassays or ion suppression in MS. Mitigation steps include:

  • Parallel analysis : Compare results from LC-MS/MS and enzyme-linked immunosorbent assay (ELISA) for the same sample set .
  • Matrix-matched calibration : Prepare standards in analyte-free biological matrix to correct for ion suppression, as shown in meconium glucuronide analysis .
  • Stable isotope-labeled internal standards : Use deuterated glucuronides (e.g., d5-EtG in ) to normalize recovery variations.

Q. How do genetic polymorphisms in UGTs influence this compound’s metabolic fate?

UGT1A128 and UGT2B72 polymorphisms are critical. Research methodologies include:

  • Genotype-phenotype correlation studies : Stratify subjects by UGT haplotype and measure glucuronide formation rates in vitro .
  • Knockout/transgenic models : Use CRISPR-edited hepatocyte lines to isolate specific UGT isoform contributions .
  • Clinical cohort analysis : Link glucuronide plasma concentrations to UGT genotyping data, adjusting for covariates like age and ethnicity .

Q. What mechanisms explain reduced this compound levels in hepatic impairment?

Hypotheses include impaired UGT activity or altered transporter expression. Experimental approaches:

  • Liver biopsy proteomics : Quantify UGT and OATP levels in diseased vs. healthy tissue, as in fatty hepatosis models showing 44.4% reduced bilirubin glucuronide .
  • Mechanistic static/dynamic models : Integrate in vitro UGT activity data with hepatic blood flow rates to predict systemic exposure .
  • Transporter inhibition studies : Co-administer probenecid (MRP2 inhibitor) to assess biliary excretion changes .

Data Interpretation and Contradictions

Q. How should researchers address conflicting data on glucuronide stability in long-term storage?

Stability varies by matrix and temperature. Best practices:

  • Stability studies : Conduct accelerated degradation tests at -80°C, -20°C, and 4°C, as in p-cresol glucuronide protocols .
  • Additive optimization : Use 0.1% sodium azide in urine samples to inhibit bacterial β-glucuronidase activity .
  • Lyophilization : For long-term storage, lyophilize glucuronides and store under inert gas, as demonstrated for quercetin glucuronides .

Q. Why might in vitro glucuronidation rates not correlate with in vivo findings?

Potential factors include:

  • Protein binding differences : Free drug concentrations in vitro vs. plasma protein binding in vivo .
  • Enterohepatic recirculation : Biliary excretion and reabsorption dynamics, not captured in microsomal assays .
  • Transporter interplay : Hepatocyte uptake (e.g., OATPs) and efflux (e.g., MRP3) modulate systemic exposure .

Methodological Innovations

Q. Can Bayesian analysis improve glucuronide flux quantification in tracer studies?

Yes. For example:

  • 2^2H-glucose incorporation : Apply Bayesian Markov chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions from glucuronide 2^2H enrichment .
  • Hierarchical modeling : Integrate prior data (e.g., UGT activity distributions) to refine posterior parameter estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.